Cas no 78374-90-0 ( )
structure
Product Name:
N.o CAS:78374-90-0
MF:C17H16N2OS
MW:296.386742591858
CID:984184
PubChem ID:786679
Update Time:2025-04-20
Propriedades químicas e físicas
Nomes e Identificadores
-
- (E)-N-(benzylcarbamothioyl)-3-phenylprop-2-enamide
- 1-(Benzylamino)but-3-ene
- AC1N9T6Z
- benzyl(but-3-en-1-yl)amine
- benzylbutenylamine
- but-3-enylbenzylamine
- N-(But-3-en-1-yl)
- N-benzyl-3-buten-1-ylamine
- N-benzyl-3-butenylamine
- N-benzyl-but-3-en-1-ylamine
- N-benzyl-N-(3-butenyl)amine
- N-benzyl-N-(but-3-en-1-yl)amine
- N-benzyl-N-(but-3-enyl)amine
- N-benzyl-N'-(cinnamoyl)thiourea
- N-benzyl-N'-3-phenylpropenoylthiourea
- N-benzyl-N-but-3-en-1-ylamine
- N-but-3-enylbenzylamine
- PubChem14561
- SCHEMBL5445732
- NSC-216329
- 78374-90-0
- NSC216329
- 1-benzyl-3-cinnamoyl-2-thiourea
- AKOS002741390
-
-
- Inchi: 1S/C17H16N2OS/c20-16(12-11-14-7-3-1-4-8-14)19-17(21)18-13-15-9-5-2-6-10-15/h1-12H,13H2,(H2,18,19,20,21)/b12-11+
- Chave InChI: NGODYGDCMXDGFI-VAWYXSNFSA-N
- SMILES: S=C(NC(/C=C/C1C=CC=CC=1)=O)NCC1C=CC=CC=1
Propriedades Computadas
- Massa Exacta: 296.09800
- Massa monoisotópica: 296.09833431g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 21
- Contagem de Ligações Rotativas: 4
- Complexidade: 369
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 1
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 3.9
- Superfície polar topológica: 73.2Ų
Propriedades Experimentais
- PSA: 73.22000
- LogP: 3.67250
Literatura Relacionada
-
Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
-
3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
-
Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
78374-90-0 ( ) Produtos relacionados
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornecedores recomendados
Wuhan ChemNorm Biotech Co.,Ltd.
Membro Ouro
CN Fornecedor
Reagente
PRIBOLAB PTE.LTD
Membro Ouro
CN Fornecedor
Reagente
Jinan Hanyu Chemical Co.,Ltd.
Membro Ouro
CN Fornecedor
A granel
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro Ouro
CN Fornecedor
Reagente
Shandong Feiyang Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel